P-glycoprotein Inhibitory Potency and Calcium Channel Selectivity Profile vs. Niguldipine
In a head-to-head structure–activity relationship (SAR) study, the target compound demonstrated significant P-glycoprotein (P-gp) inhibitory activity with negligible calcium channel binding, a key differentiation from the parent compound niguldipine [1]. At a concentration of 3 µM, the compound restored intracellular vinblastine accumulation in P-gp-overexpressing MCF-7/adr cells, achieving a 12-fold increase over untreated resistant controls. This is comparable to the most potent compounds in the series (up to ~15-fold increase), while its calcium channel binding affinity at 2500 nM was below 10% displacement of [3H]isradipine, classifying it as a selective P-gp modulator [1]. In contrast, niguldipine exhibits potent L-type calcium channel blockade (IC50 ~ 0.1 nM) alongside P-gp inhibition, limiting its therapeutic utility as a pure MDR reversal agent.
| Evidence Dimension | P-gp inhibition (vinblastine accumulation fold-increase) and calcium channel binding (% displacement at 2500 nM) |
|---|---|
| Target Compound Data | 12-fold increase in vinblastine accumulation at 3 µM; <10% displacement of [3H]isradipine at 2500 nM |
| Comparator Or Baseline | Niguldipine: potent P-gp inhibition but high calcium channel affinity (IC50 ~0.1 nM); Most potent series compound: ~15-fold vinblastine accumulation increase |
| Quantified Difference | 12-fold vs. 15-fold (max series potency); calcium channel binding <10% vs. >90% for niguldipine |
| Conditions | MCF-7/adr human breast adenocarcinoma cells overexpressing P-gp; [3H]vinblastine accumulation assay; calcium channel binding in rat cerebral cortex membranes with [3H]isradipine (PN200-110) |
Why This Matters
For a procurement decision focused on multidrug resistance reversal research, this compound offers a favorable selectivity window over classical calcium channel blockers, reducing the confounding cardiotoxicity variable in in vitro and in vivo models.
- [1] Hilgeroth, A. et al. New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. Biochem. Pharmacol. 2005, 69 (5), 763–773. https://doi.org/10.1016/j.bcp.2004.11.025 View Source
